Z-D-Asp-OH

Description

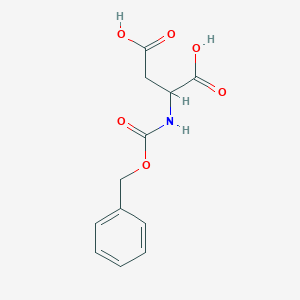

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78663-07-7 | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Z-D-Asp-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) is a protected amino acid derivative with significant applications in synthetic peptide chemistry and as a structural motif in the design of enzyme inhibitors, notably those targeting caspases. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biochemical pathways associated with this compound. Detailed experimental methodologies and structured data tables are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality, enabling its use as a building block in peptide synthesis.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | [1] |

| Synonyms | N-Benzyloxycarbonyl-D-aspartic acid, Cbthis compound | [2] |

| CAS Number | 78663-07-7 | [3] |

| Molecular Formula | C₁₂H₁₃NO₆ | [3] |

| Molecular Weight | 267.23 g/mol | [1][3] |

| Appearance | White to off-white solid powder | [2][3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 117 °C | [2] |

| Solubility | Ethanol: 100 mg/mL (with ultrasonic assistance) Methanol: Sparingly soluble | [3][4] |

| pKa (Predicted) | 3.75 ± 0.23 | [4] |

| Optical Rotation | -10° (c=7 in acetic acid) | [2][4] |

Chemical Reactivity and Applications

The primary utility of this compound lies in its application as a building block in peptide synthesis and as a scaffold for inhibitor design.

Peptide Synthesis

This compound is suitable for solution-phase peptide synthesis. The benzyloxycarbonyl (Z) protecting group is stable under a variety of coupling conditions and can be removed via catalytic hydrogenation. However, a significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of an aspartimide intermediate.[5][6] This side reaction can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing the yield of the desired product.[5][7] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly and Asp-Asn motifs being particularly susceptible.[5][6]

Strategies to mitigate aspartimide formation include the use of bulky side-chain protecting groups or modified backbone structures.[7][8][9]

Caspase Inhibition

Caspases, a family of cysteine proteases, play a critical role in apoptosis (programmed cell death) and inflammation.[10][11] They exhibit a strong preference for cleaving peptide substrates after an aspartic acid residue.[12] This specificity has made aspartic acid derivatives key components in the design of caspase inhibitors.

While this compound itself is not a potent inhibitor, its derivatives, such as the fluoromethylketone (FMK) adduct (Z-D-Asp-FMK), are used to create irreversible caspase inhibitors. The general structure of many peptide-based caspase inhibitors incorporates a recognition sequence ending in an aspartate residue, which is recognized by the caspase active site.[10][12] The "Z" group can also be part of the inhibitor structure, contributing to binding interactions.[13]

Experimental Protocols

General Protocol for Peptide Coupling using this compound

This protocol describes a general procedure for coupling this compound to an amino acid ester in solution phase.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)

-

Stir plate and stir bar

-

Round bottom flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Activation: Dissolve this compound (1.0 eq) and the coupling reagent (1.05 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the solution at 0 °C for 5-10 minutes.

-

Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF and add DIPEA (2.5 eq) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the activated this compound solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Aspartimide Formation Susceptibility Test

This protocol can be used to evaluate the propensity of an Asp-containing peptide to form an aspartimide.

Materials:

-

Synthesized peptide containing an Asp residue on a solid-phase resin.

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF.

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

HPLC system for analysis.

Procedure:

-

Take a small sample of the peptide-resin.

-

Treat the resin with the Fmoc deprotection solution (20% piperidine in DMF) for an extended period (e.g., 2-12 hours) at room temperature.[8]

-

After treatment, wash the resin thoroughly with DMF and DCM and dry it under vacuum.

-

Cleave the peptide from the resin using a standard cleavage cocktail.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

-

Analyze the crude peptide by HPLC. The appearance of new peaks with the same mass as the desired peptide, often eluting earlier, is indicative of aspartimide formation and its subsequent hydrolysis products (α- and β-peptides).[5]

Signaling Pathways and Logical Workflows

Caspase Activation Pathway

Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, where initiator caspases (like Caspase-9) activate executioner caspases (like Caspase-3), which then cleave cellular substrates, leading to cell death. Aspartate-based inhibitors, such as those derived from this compound, would target the active sites of these caspases.

Caption: Simplified Intrinsic Apoptosis Pathway

Workflow for Peptide Synthesis and Purity Analysis

The following diagram outlines the logical workflow from peptide synthesis to the analysis of potential aspartimide-related impurities.

Caption: Workflow for Aspartimide Formation Analysis

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] Avoid inhalation of the powder and contact with skin and eyes.[14] Store the compound in a cool, dry place, sealed in a tightly closed container.[2][4] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. N-((Benzyloxy)carbonyl)aspartic acid | C12H13NO6 | CID 70855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyloxycarbonyl-D-aspartic acid, CasNo.78663-07-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. researchgate.net [researchgate.net]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 10. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase inhibitors as anti-inflammatory and antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sds.metasci.ca [sds.metasci.ca]

The Core Mechanism of Z-D-Asp-OH in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Asp-OH (N-Benzyloxycarbonyl-D-aspartic acid) is an aspartic acid derivative that has garnered attention in the field of enzyme inhibition. Its structural features, particularly the benzyloxycarbonyl (Z) protecting group and the D-aspartate residue, are characteristic of molecules designed to interact with the active sites of specific proteases. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an enzyme inhibitor, with a primary focus on its role as a competitive inhibitor of caspases. The guide will detail the molecular interactions, kinetic data, and experimental protocols relevant to understanding its inhibitory function.

Core Mechanism of Action: Competitive Inhibition of Caspases

The primary mechanism of action for this compound is competitive inhibition, predominantly targeting the caspase family of proteases. Caspases are cysteine-aspartic proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. Their activity is highly specific, recognizing and cleaving protein substrates after an aspartic acid residue.

The inhibitory effect of this compound stems from its ability to mimic the natural substrate of caspases. The aspartate moiety of the inhibitor binds to the S1 pocket of the caspase active site, a highly conserved region that specifically recognizes the carboxylate side chain of an aspartate residue. The benzyloxycarbonyl ("Z") group at the N-terminus occupies other substrate-binding pockets (S2-S4), further enhancing the affinity of the inhibitor for the enzyme.

By binding to the active site, this compound directly competes with the endogenous substrates of the caspase. This competition prevents the substrate from binding and being cleaved, thereby inhibiting the downstream signaling pathways of apoptosis or inflammation.

Signaling Pathway of Caspase Activation and Inhibition

The following diagram illustrates a simplified caspase activation pathway and the point of inhibition by this compound.

Quantitative Data on Z-Asp-Based Caspase Inhibitors

While specific kinetic data for this compound is not extensively published, data for structurally related Z-Asp-containing peptide inhibitors provide valuable insights into the potency of this class of compounds. The following table summarizes representative inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for various caspases.

| Inhibitor | Target Caspase | Ki (nM) | IC50 (nM) | Reference |

| Z-VAD-FMK | Pan-caspase | - | ~10-100 | [1][2] |

| Z-DEVD-FMK | Caspase-3 | 0.23 | ~10 | [3] |

| Z-IETD-FMK | Caspase-8 | 0.5 | ~20 | [4] |

| Ac-YVAD-cmk | Caspase-1 | 0.8 | - | [5] |

Note: FMK (fluoromethylketone) and cmk (B1669267) (chloromethylketone) moieties form irreversible covalent bonds with the active site cysteine, while this compound is a reversible competitive inhibitor. The data for these related compounds illustrate the high affinity of the Z-Asp scaffold for caspase active sites.

Experimental Protocols

Caspase Activity Assay (Fluorometric)

This protocol describes a common method to measure caspase activity and determine the inhibitory potential of compounds like this compound.

Principle: The assay utilizes a specific peptide substrate for a particular caspase that is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage of the peptide by the active caspase, the fluorophore is released and its fluorescence can be measured, which is proportional to the enzyme's activity.

Materials:

-

Purified active caspase (e.g., Caspase-3)

-

Caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the desired concentration of the inhibitor to the wells. Include a vehicle control (solvent only) and a no-enzyme control.

-

Add the purified active caspase to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the caspase substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.

Determination of Inhibition Constant (Ki)

To determine the Ki and the mode of inhibition, a similar assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Perform the caspase activity assay as described above, but with multiple fixed concentrations of the inhibitor (including a zero-inhibitor control).

-

For each inhibitor concentration, vary the concentration of the caspase substrate.

-

Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) from the Michaelis-Menten data.

-

For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the inhibitory activity of this compound on a target caspase.

Conclusion

This compound serves as a valuable tool for researchers studying the roles of caspases in cellular processes. Its mechanism of action as a competitive inhibitor is well-supported by the extensive literature on related Z-Asp-based peptide inhibitors. By understanding its mode of action and utilizing the experimental protocols outlined in this guide, scientists and drug development professionals can effectively employ this compound in their research to modulate caspase activity and explore its therapeutic potential. The structural simplicity of this compound also makes it an excellent starting point for the design of more potent and selective caspase inhibitors.

References

- 1. invivogen.com [invivogen.com]

- 2. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 3. rndsystems.com [rndsystems.com]

- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.usbio.net [dev.usbio.net]

Z-D-Asp-OH as a Competitive Inhibitor of Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Z-D-Asp-OH and Hydrolase Inhibition

This compound, or N-Benzyloxycarbonyl-D-aspartic acid, is a derivative of the amino acid aspartic acid. The benzyloxycarbonyl ("Z") group is a common N-terminal protecting group in peptide synthesis, and its presence can influence the binding of molecules to enzyme active sites.[1] Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Within this class, proteases are a major group, and among them, caspases are a family of cysteine-aspartic proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[2]

Caspases exhibit a high degree of specificity for cleaving peptide substrates after an aspartic acid residue.[3] Consequently, many synthetic caspase inhibitors are peptide-based molecules that mimic the natural substrate and contain an aspartic acid residue at the P1 position to facilitate binding to the enzyme's active site.[4][5] Given that this compound is an aspartic acid derivative, it is hypothesized to act as a competitive inhibitor of caspases, such as caspase-3.

Competitive Inhibition: In this mode of inhibition, the inhibitor molecule, being structurally similar to the substrate, competes for binding to the active site of the enzyme.[6] The binding of the inhibitor to the active site is reversible, and the inhibition can be overcome by increasing the substrate concentration.[7][8]

Hypothetical Quantitative Data for this compound Inhibition of Caspase-3

Due to the absence of specific published kinetic data for this compound, the following table presents hypothetical, yet plausible, quantitative data for its competitive inhibition of caspase-3. These values are for illustrative purposes and would need to be determined experimentally. For comparison, data for a well-characterized caspase-3 inhibitor, Z-DEVD-FMK, is included.[3][9]

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ (nM) (Hypothetical) | IC₅₀ (µM) (Hypothetical) | Notes |

| This compound | Caspase-3 | Competitive | 500 | 10 | The D-amino acid configuration may influence binding affinity compared to L-amino acid-based inhibitors. The single amino acid structure may result in lower potency. |

| Z-DEVD-FMK | Caspase-3 | Irreversible | N/A | 0.018 | A well-established irreversible inhibitor of caspase-3. The tetrapeptide sequence provides high specificity and potency.[9] |

Experimental Protocols

In Vitro Caspase-3 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential and kinetics of this compound on recombinant human caspase-3 activity using a fluorogenic substrate.

Materials:

-

Recombinant active human caspase-3

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC or (Ac-DEVD)₂-R110)[10]

-

This compound

-

Positive control inhibitor (e.g., Ac-DEVD-CHO)[10]

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission wavelengths dependent on substrate)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations.

-

Prepare a working solution of recombinant caspase-3 in Assay Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound or vehicle control (DMSO)

-

Recombinant caspase-3

-

-

Include wells for a no-enzyme control (Assay Buffer only) and a positive control inhibitor.

-

-

Incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

-

To determine the mechanism of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Cell-Based Apoptosis Inhibition Assay

This protocol assesses the ability of this compound to inhibit apoptosis in a cellular context.

Materials:

-

A suitable cell line (e.g., Jurkat cells)

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine (B1682477) or camptothecin)

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

-

Induction of Apoptosis:

-

Treat the cells with the apoptosis-inducing agent for the recommended time (e.g., 3-4 hours).

-

Include an untreated control group.

-

-

Cell Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

-

-

Data Analysis:

-

Compare the percentage of apoptotic cells in the this compound treated groups to the vehicle-treated control to determine the extent of apoptosis inhibition.

-

Visualizations

Signaling Pathway: Caspase-3 Mediated Apoptosis

Caption: Caspase-3 activation cascade and the putative point of inhibition by this compound.

Experimental Workflow: In Vitro Caspase-3 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on caspase-3.

Logical Relationship: Competitive Inhibition

Caption: Mechanism of competitive inhibition at the enzyme's active site.

Conclusion

This compound presents an interesting candidate for the competitive inhibition of hydrolases, particularly caspases, due to its structural features. While this guide provides a theoretical framework and detailed methodologies for investigation, it is crucial for researchers to perform empirical studies to determine the precise inhibitory activity and kinetic parameters of this compound against specific hydrolase targets. The protocols and visualizations herein serve as a comprehensive resource for designing and executing such investigations in the fields of biochemistry and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Caspases Inhibitors and Activators [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Competitive inhibition | Description, Mechanism, Effects, & Examples | Britannica [britannica.com]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biotium.com [biotium.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Z-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving desired outcomes. Among the arsenal (B13267) of chemical tools available, the benzyloxycarbonyl (or Z) protecting group for amino acids stands as a foundational and versatile strategy. This technical guide provides an in-depth exploration of the function, application, and methodologies associated with Z-protected amino acids, offering a critical resource for professionals in the field.

The Core Function of the Z-Group in Peptide Synthesis

The synthesis of peptides, polymers of amino acids linked by amide bonds, requires a stepwise and controlled approach. Unprotected amino acids possess at least two reactive functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). To prevent unwanted side reactions and polymerization, it is essential to temporarily block one of these groups while the other participates in peptide bond formation.[1]

The benzyloxycarbonyl group (Cbz or Z) serves as a robust and reliable protecting group for the α-amino functionality of an amino acid.[2][3] Introduced by Bergmann and Zervas, the Z-group is a carbamate (B1207046) that is stable under a variety of reaction conditions, yet can be selectively removed when desired.[3] This stability and selective removal are the cornerstones of its utility in the multi-step process of elongating a peptide chain. The Z-group's introduction can also aid in the crystallization and purification of the protected amino acid intermediate.[2]

The general strategy for using Z-protected amino acids in dipeptide synthesis is a logical progression of protection, coupling, and deprotection. This cycle can then be repeated to build longer peptide chains.

Quantitative Data on Z-Protection and Deprotection

The efficiency of the protection and deprotection steps is critical for the overall yield and purity of the final peptide. The choice of reagents and reaction conditions can be tailored to the specific amino acid and the overall synthetic strategy.

N-α-Z-Protection of Amino Acids

The most common method for the introduction of the Z-group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[2] The pH of the reaction is a critical parameter, typically maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[2]

| Amino Acid | Protection Reagent | Base | Solvent | Typical Yield (%) | Reference |

| Alanine | Benzyl Chloroformate | NaOH | Water/Dioxane | >90 | [4] |

| Glycine | Benzyl Chloroformate | NaHCO₃ | Water | >90 | [5] |

| Phenylalanine | Benzyl Chloroformate | Na₂CO₃ | Water | ~85 | [2] |

| Glutamic Acid | Benzyl Chloroformate | Na₂CO₃/NaOH | Water/THF | High | [6] |

| Lysine (ε-amino) | Benzyl Chloroformate | pH control | Water | High (regioselective) | [5] |

Deprotection of Z-Protected Amino Groups

The removal of the Z-group is most commonly achieved through catalytic hydrogenolysis or under acidic conditions. The choice of method depends on the presence of other sensitive functional groups within the peptide.

| Deprotection Method | Reagents | Typical Conditions | Key Advantages | Key Limitations |

| Catalytic Hydrogenolysis | H₂ gas, Pd/C catalyst | Room temperature, atmospheric pressure, alcoholic solvent | Mild conditions, clean byproducts (toluene and CO₂) | Incompatible with sulfur-containing amino acids and other reducible groups.[7] |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Room temperature to mild heating | Avoids the use of flammable H₂ gas | May be slower than direct hydrogenation.[8] |

| Acidolysis | HBr in Acetic Acid | Room temperature | Effective and rapid | Harsh conditions can cleave other acid-labile protecting groups.[9] |

| Lewis Acid-mediated | AlCl₃ in HFIP | Room temperature | Good functional group tolerance | Requires stoichiometric amounts of the Lewis acid.[10] |

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and deprotection of Z-protected amino acids.

Synthesis of N-α-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

This protocol is adapted for amino acids with acidic side chains.

Materials:

-

L-Glutamic acid

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve L-glutamic acid (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents) with stirring.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of benzyl chloroformate (1.1 equivalents) in THF dropwise to the cooled amino acid solution while maintaining the pH between 9 and 10 by the concurrent addition of a sodium hydroxide (B78521) solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected glutamic acid.

Synthesis of N-α, N-ε-Di-benzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)

This protocol illustrates the protection of both the alpha and side-chain amino groups of lysine.

Materials:

-

L-Lysine hydrochloride

-

Sodium Hydroxide (NaOH)

-

Benzyl Chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride (1 equivalent) in water and cool to 0-5 °C.

-

Add a solution of sodium hydroxide (to neutralize the HCl and provide the basic medium) until the pH reaches approximately 10.

-

Add benzyl chloroformate (2.2 equivalents) dropwise, either neat or dissolved in dioxane, while maintaining the pH at ~10 with the addition of NaOH solution.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up the reaction mixture as described in protocol 3.1 to isolate the di-Cbz-protected lysine.

Deprotection of a Z-Protected Peptide via Catalytic Hydrogenolysis

This protocol describes a general method for the removal of the Z-group using catalytic hydrogenolysis.[11]

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight of the peptide).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Application in Drug Development: The Synthesis of Leuprolide

Z-protected amino acids have been instrumental in the solution-phase synthesis of numerous peptide-based drugs. An example is Leuprolide, a gonadotropin-releasing hormone (GnRH) agonist used in the treatment of prostate cancer and other conditions.[9][12] The early industrial synthesis of Leuprolide involved a solution-phase fragment condensation strategy, where Z-protected amino acids were used in the synthesis of peptide fragments.[8]

The following diagram illustrates a simplified logical workflow for the synthesis of a dipeptide fragment that can be used in the construction of a larger peptide like Leuprolide.

This workflow demonstrates the principle of orthogonal protection, where the Z-group (protecting the α-amino group) and the nitro group (protecting the arginine side chain) can be selectively manipulated. The Z-group is removed to allow for further chain elongation at the N-terminus, while the nitro group remains to protect the side chain until the final deprotection step.[9]

Conclusion

The benzyloxycarbonyl protecting group remains a powerful and relevant tool in the synthesis of peptides for research and pharmaceutical applications. Its ease of introduction, stability under various conditions, and multiple methods for selective removal make it a versatile choice for chemists. A thorough understanding of the principles and methodologies outlined in this guide is essential for the successful design and execution of complex peptide synthesis projects. The strategic application of Z-protected amino acids, often in concert with other orthogonal protecting groups, will continue to be a cornerstone of modern drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ijacskros.com [ijacskros.com]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. cpcscientific.com [cpcscientific.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 12. medchemexpress.com [medchemexpress.com]

Z-D-Asp-OH in Biochemical Research: A Technical Guide to the Applications of its Core Moiety, D-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) is an amino acid derivative utilized primarily as a building block in peptide synthesis.[1] The benzyloxycarbonyl ("Z") group serves as a protecting moiety for the amine, enabling precise control during the formation of peptide bonds. While this compound itself is not typically the subject of direct biological investigation, its core structure, D-aspartic acid (D-Asp), is an endogenous amino acid with significant and diverse roles in mammalian biochemistry, particularly in the nervous and endocrine systems.[2][3] This technical guide provides a comprehensive literature review of the biochemical applications of D-aspartic acid, the active component of interest derived from this compound.

This document will delve into the mechanisms of action, key experimental findings, and relevant protocols associated with D-aspartic acid. It aims to serve as an in-depth resource for researchers and professionals in drug development exploring the physiological and pharmacological potential of this intriguing molecule.

Biochemical Roles and Applications of D-Aspartic Acid

D-aspartic acid has emerged as a critical signaling molecule, moving beyond its historical perception as a non-functional isomer of L-aspartic acid.[2] Its applications in biochemical research are primarily centered on its functions in neurobiology and endocrinology.

Neurotransmission and Neuromodulation

D-Asp is recognized as an important player in the central nervous system. It is found in high concentrations in the brain, where it functions as a neurotransmitter and neuromodulator.[2] One of its key mechanisms of action is its interaction with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[2]

Key applications in neuroscience research include:

-

Investigating synaptic plasticity: D-Asp's role as an agonist at the NMDA receptor makes it a valuable tool for studying the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD).

-

Models of neurological and psychiatric disorders: Given the involvement of NMDA receptor dysfunction in conditions like schizophrenia and Alzheimer's disease, D-Asp is used in preclinical models to explore disease pathophysiology and test therapeutic interventions.[2]

Endocrine Regulation and Reproductive Biology

D-Asp has been shown to play a significant role in the endocrine system, particularly in the regulation of hormone synthesis and release.[4] It is involved in the hypothalamic-pituitary-gonadal (HPG) axis, influencing the production of key hormones related to reproduction and development.

Key applications in endocrinology and reproductive biology research include:

-

Modulation of testosterone (B1683101) synthesis: D-Asp has been demonstrated to stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to the secretion of luteinizing hormone (LH) from the pituitary gland, which in turn stimulates testosterone production in the testes.[4]

-

Studies on spermatogenesis: Research indicates that D-Asp can enhance spermatogenesis, making it a molecule of interest for investigating male infertility and developing potential therapies.[5]

-

Hormone release studies: D-Asp is utilized in in vitro and in vivo models to study the signaling pathways that govern the release of various hormones, including prolactin and growth hormone.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the effects of D-aspartic acid.

| Parameter | Value | Species/Model | Application Context |

| Increase in Luteinizing Hormone (LH) | ~60% | Human | Oral D-aspartate supplementation |

| Increase in Testosterone | ~42% | Human | Oral D-aspartate supplementation |

| D-Aspartate concentration in pituitary | ~3.5 nmol/mg protein | Rat | Endogenous levels |

| D-Aspartate concentration in testes | ~2.8 nmol/mg protein | Rat | Endogenous levels |

Note: The presented values are approximate and can vary depending on the specific experimental conditions. Researchers should consult the primary literature for detailed information.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to investigate the biochemical applications of D-aspartic acid.

In Vitro Hormone Release Assay from Pituitary Cells

This protocol is designed to assess the direct effect of D-aspartic acid on hormone secretion from primary pituitary cells in culture.

Methodology:

-

Cell Culture: Primary pituitary cells are isolated from rats and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: After an acclimatization period, the culture medium is replaced with a serum-free medium containing varying concentrations of D-aspartic acid (typically in the micromolar to millimolar range). A vehicle control (medium without D-aspartic acid) is run in parallel.

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: The culture supernatant is collected to measure hormone concentrations. The cells are lysed to determine total protein content for normalization.

-

Hormone Quantification: Hormone levels (e.g., LH, prolactin) in the supernatant are quantified using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Hormone concentrations are normalized to the total protein content of the cells and compared between the D-aspartic acid-treated groups and the control group.

Measurement of Testosterone Levels in Rodent Models

This protocol outlines the procedure for evaluating the in vivo effect of D-aspartic acid administration on circulating testosterone levels in rodents.

Methodology:

-

Animal Model: Adult male rats or mice are used. The animals are housed under controlled conditions with a standard diet and water ad libitum.

-

Administration: D-aspartic acid is administered, typically via oral gavage or intraperitoneal injection, at a specified dose and for a defined duration (e.g., daily for 14 days). A control group receives the vehicle solution.

-

Blood Collection: At the end of the treatment period, blood samples are collected from the animals, often through cardiac puncture under anesthesia.

-

Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.

-

Testosterone Measurement: Serum testosterone concentrations are measured using a validated method, such as ELISA or mass spectrometry.

-

Statistical Analysis: Testosterone levels are compared between the D-aspartic acid-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biochemical applications of D-aspartic acid.

Caption: D-Aspartic Acid's role in the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Caption: D-Aspartic Acid-mediated activation of the NMDA receptor and downstream effects.

Caption: General experimental workflow for in vivo testosterone level analysis.

Conclusion

While this compound is primarily a reagent for chemical synthesis, its core component, D-aspartic acid, is a molecule of significant interest in contemporary biochemistry. Its established roles in neurotransmission and endocrine regulation have paved the way for numerous research applications, from fundamental studies of synaptic plasticity to the investigation of novel treatments for infertility and neurological disorders. This technical guide provides a foundational overview of the key applications, quantitative data, and experimental approaches related to D-aspartic acid, offering a valuable resource for scientists and researchers in the field. As research continues to unravel the complexities of D-amino acid signaling, the importance of D-aspartic acid in health and disease is likely to expand, opening up new avenues for therapeutic innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. How D-Aspartic Acid Functions in the Body [verywellhealth.com]

- 3. mdpi.com [mdpi.com]

- 4. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Z-D-Asp-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH), a key building block in peptide synthesis and a derivative of the endogenously significant D-aspartic acid. This document details its synthesis, physicochemical properties, and the critical signaling pathways influenced by its unprotected form, D-aspartic acid.

Introduction: The Significance of D-Amino Acids and this compound

While L-amino acids are the canonical building blocks of proteins, the presence and functional roles of their D-enantiomers in mammals have become an area of intense research. D-aspartic acid (D-Asp), the underlying structure of this compound, is an endogenous amino acid found in significant concentrations in neuroendocrine tissues, such as the pituitary gland and testes.[1][2] It plays a crucial role in hormone synthesis and release, including testosterone, and is implicated in spermatogenesis.[1][2]

The benzyloxycarbonyl (Z) protecting group on the amine of D-aspartic acid renders it a valuable reagent in peptide synthesis. The Z group prevents the amine from participating in unwanted side reactions during peptide coupling, and it can be selectively removed under specific conditions. This allows for the precise and controlled assembly of peptide chains containing D-aspartic acid residues, which can be important for creating peptides with unique structural and functional properties, including increased stability against enzymatic degradation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, where D-aspartic acid is reacted with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) in an aqueous alkaline solution. The base serves to deprotonate the amino group of D-aspartic acid, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of benzyl chloroformate.

Experimental Protocol: Synthesis of N-benzyloxycarbonyl-D-aspartic acid (this compound)

This protocol is adapted from established methods for the N-protection of amino acids.

Materials:

-

D-Aspartic acid

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane or another suitable organic solvent

-

Water (deionized)

-

Ethyl acetate (B1210297)

-

6N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution of D-Aspartic Acid: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve D-aspartic acid in an aqueous solution of sodium carbonate or sodium hydroxide. The amount of base should be sufficient to deprotonate both the α-amino group and the side-chain carboxylic acid.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add benzyl chloroformate, either neat or dissolved in a minimal amount of a suitable organic solvent like dioxane. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) throughout the addition. Monitor the pH and add more base as needed to neutralize the HCl generated during the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours or overnight) to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol by-product.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 6N HCl while cooling in an ice bath. The product, this compound, will precipitate out as a white solid.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.

Workflow for the Synthesis of this compound

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound. It is important to note that while some data for the D-enantiomer is available, much of the detailed characterization in the literature is for the more common L-enantiomer, Z-L-Asp-OH. The data for the L-isomer is provided for comparison.

Table 1: Physicochemical Properties

| Property | This compound | Z-L-Asp-OH (for comparison) |

| Molecular Formula | C₁₂H₁₃NO₆ | C₁₂H₁₃NO₆ |

| Molecular Weight | 267.24 g/mol | 267.24 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | 117-122 °C | 117-122 °C |

| Optical Rotation | -9.0 to -10.0° (c=7, AcOH) | +9.0 to +10.0° (c=7, AcOH) |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | Soluble in DMSO, DMF, methanol; sparingly soluble in water |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Nucleus | Chemical Shift (δ) ppm (Typical, for L-isomer in CDCl₃) | Assignment |

| ¹H | 2.63 (d, J=5.66 Hz, 2H) | β-CH₂ |

| 3.95-4.07 (m, 1H) | α-CH | |

| 5.07 (s, 2H) | Benzyl CH₂ | |

| 5.52 (d, J=6.9 Hz, 1H) | NH | |

| 7.27-7.37 (m, 5H) | Aromatic CH | |

| ¹³C | Data not readily available for this compound | Assignments would correspond to the structure |

Note: Specific NMR data for this compound is not widely published. The provided ¹H NMR data is for a derivative of the L-isomer and serves as a reference. The chemical shifts for the D-isomer are expected to be identical, but the coupling constants may show slight variations depending on the solvent and concentration.

Biological Significance: D-Aspartate Signaling Pathways

The biological activity associated with this compound is primarily due to its deprotected form, D-aspartic acid. D-Aspartate acts as a signaling molecule in the neuroendocrine system, particularly in the testes, where it influences steroidogenesis and spermatogenesis. It exerts its effects by interacting with glutamate (B1630785) receptors, primarily NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which in turn activate downstream signaling cascades.[1][3]

D-Aspartate Signaling in Leydig Cells

In Leydig cells, D-aspartate stimulates the production of testosterone. This is achieved through the activation of the GluR/ERK1/2 pathway.[2][3]

D-Aspartate Signaling in Sertoli and Germ Cells

D-aspartate also plays a role in supporting spermatogenesis by acting on Sertoli cells and germ cells (spermatogonia and spermatocytes). It promotes cell proliferation and exerts anti-apoptotic effects through the GluR/ERK1/2 and AMPAR/AKT pathways.[3]

Conclusion

This compound is a vital tool for peptide chemists and drug developers, enabling the incorporation of the biologically relevant D-aspartic acid residue into novel peptide structures. Its synthesis is straightforward, relying on well-established N-protection chemistry. The underlying biological significance of D-aspartate in neuroendocrine function and reproductive health underscores the importance of this compound as a research chemical. A deeper understanding of the signaling pathways modulated by D-aspartate will continue to open new avenues for therapeutic intervention in areas such as male infertility and hormonal regulation.

Disclaimer: The experimental protocol provided is for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

References

Z-D-Asp-OH: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for Z-D-Asp-OH (N-Cbz-D-aspartic acid), a derivative of the amino acid aspartic acid. Due to its applications in peptide synthesis and biochemical research, a thorough understanding of its properties and potential hazards is essential for safe laboratory practices. This guide consolidates available data on its physical and chemical properties, safety hazards, handling procedures, and storage requirements.

Core Safety and Physical Data

Quantitative data for this compound has been compiled from various supplier safety data sheets and chemical databases to provide a clear comparison of its key properties.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₃NO₆ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 267.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 78663-07-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Melting Point | 110 - 116 °C | --INVALID-LINK-- |

| Solubility | Soluble in Ethanol (100 mg/mL with ultrasonic assistance) | --INVALID-LINK-- |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | --INVALID-LINK-- |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance by some suppliers, primarily causing skin and eye irritation. However, it is important to note that at least one supplier does not classify it as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] Given this discrepancy, it is prudent to handle the compound with care, adhering to the more stringent safety precautions.

Hazard Statements:

Precautionary Statements:

-

Wash hands thoroughly after handling.[2]

-

Wear protective gloves, eye protection, and face protection.[2]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

If on skin: Wash with plenty of soap and water.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If skin or eye irritation persists: Get medical advice/attention.[2]

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for the safety assessment of this compound are not publicly available, a standardized workflow for handling chemical reagents of this nature should be followed. This workflow is designed to minimize exposure and ensure the safety of laboratory personnel.

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Potential Signaling Pathway Involvement

Direct research on the signaling pathways specifically modulated by this compound is limited. However, its structural similarity to D-aspartate, a known agonist of the N-methyl-D-aspartate (NMDA) receptor, suggests a potential area of investigation. D-aspartate plays a role in neurotransmission, and its levels are regulated by the enzyme D-aspartate oxidase.[3] It is plausible that this compound could interact with similar pathways, either as an agonist, antagonist, or modulator. The following diagram illustrates this hypothetical relationship.

Caption: Hypothetical signaling pathway interaction for this compound based on its similarity to D-aspartate.

Disclaimer: The information provided in this guide is for informational purposes only and is intended for use by qualified individuals. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier and to follow all institutional and regulatory guidelines for chemical safety.

References

Spectroscopic Profile of Z-D-Asp-OH: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Cbz-D-aspartic acid (Z-D-Asp-OH), a key building block in peptide synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in the characterization and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: (2R)-2-(phenylmethoxycarbonylamino)butanedioic acid

-

Synonyms: N-Carbobenzyloxy-D-aspartic acid, Cbthis compound

-

CAS Number: 78663-07-7[1]

-

Molecular Formula: C₁₂H₁₃NO₆[1]

-

Molecular Weight: 267.23 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted) Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 2H | Carboxylic Acid (-COOH) x 2 |

| ~7.8 | Doublet | 1H | Amide (-NH) |

| 7.30 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |

| 5.08 | Singlet | 2H | Benzylic (-CH₂-Ph) |

| 4.45 - 4.55 | Multiplet | 1H | α-CH |

| 2.65 - 2.85 | Multiplet | 2H | β-CH₂ |

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~173.0 | Carboxylic Acid Carbonyl (β-COOH) |

| ~171.5 | Carboxylic Acid Carbonyl (α-COOH) |

| ~156.0 | Carbamate Carbonyl (N-COO-) |

| ~137.0 | Aromatic C (quaternary, C-CH₂) |

| ~128.4 | Aromatic CH (ortho/meta) |

| ~127.8 | Aromatic CH (para) |

| ~65.6 | Benzylic Carbon (-CH₂-Ph) |

| ~51.0 | α-Carbon (CH) |

| ~36.5 | β-Carbon (CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid (O-H) |

| ~3300 | N-H Stretch | Amide (N-H) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H |

| ~1710 | C=O Stretch (strong, sharp) | Carboxylic Acid (C=O) |

| ~1690 | C=O Stretch (strong, sharp) | Carbamate (Amide I) |

| ~1540 | N-H Bend | Amide (Amide II) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Carboxylic Acid/Ester |

Mass Spectrometry (MS)

Mass spectrometry data is typically acquired using a soft ionization technique like Electrospray Ionization (ESI).

| m/z (Mass-to-Charge Ratio) | Ion Type | Predicted Fragments (Loss of) |

| 268.0765 | [M+H]⁺ (Positive Ion Mode) | - |

| 266.0618 | [M-H]⁻ (Negative Ion Mode) | - |

| 224.0866 | [M+H-CO₂]⁺ | Carboxylic Acid group (44 Da) |

| 178.0502 | [M+H-C₇H₇O]⁺ | Benzyl group (91 Da) and Oxygen (16 Da) |

| 160.0761 | [M+H-C₇H₆O₂]⁺ | Benzyloxy group (108 Da) |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (Solution State)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound solid powder.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

-

Vortex the tube until the sample is completely dissolved. If solubility is an issue, gentle heating or sonication may be applied.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is tuned and shimmed for the specific probe and solvent to ensure high magnetic field homogeneity.

-

For ¹H NMR , a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlet peaks for all carbons. Key parameters include a 30° pulse angle, a wider spectral width of ~220 ppm, and a longer acquisition time and relaxation delay. Due to the low natural abundance of ¹³C, several hundred to thousands of scans are typically required.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts (δ) are referenced internally to the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative ratio of protons.

-

IR Spectroscopy Protocol (KBr Pellet)

-

Sample Preparation:

-

Use spectroscopic grade Potassium Bromide (KBr) that has been thoroughly dried in an oven at ~110°C for several hours and stored in a desiccator to prevent moisture absorption.[2]

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[3] The typical sample-to-KBr ratio is 1:100.[3]

-

Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3] This minimizes light scattering (the Christiansen effect).

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[4][5] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[2][4]

-

Carefully release the pressure and extract the thin, transparent, or translucent KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber or a pure KBr pellet.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µM) in a suitable volatile solvent system. A common choice is a mixture of methanol (B129727) or acetonitrile (B52724) with water, often containing a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) to promote ionization.

-

The sample is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[6]

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

The ESI source parameters are optimized, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and source temperature, to achieve a stable spray and efficient ionization.

-

The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is calibrated using a known standard.

-

Spectra are acquired in either positive or negative ion mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and its fragments.

-

For structural confirmation, tandem MS (MS/MS) can be performed, where the molecular ion is isolated and fragmented via collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

- 1. compoundchem.com [compoundchem.com]

- 2. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. youtube.com [youtube.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. phys.libretexts.org [phys.libretexts.org]

Methodological & Application

Application Notes and Protocols for Z-D-Asp-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of N-α-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) in solid-phase peptide synthesis (SPPS). This document outlines the necessary materials, experimental procedures, and technical considerations for the successful incorporation of this compound into peptide chains, a valuable modification for enhancing peptide stability and modulating biological activity.

Introduction

The incorporation of D-amino acids into peptides is a widely used strategy in drug discovery and development to increase resistance to proteolytic degradation, thereby enhancing the in vivo half-life of peptide therapeutics.[1] this compound is a protected form of D-aspartic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. While the Fmoc and Boc protecting groups are more common in modern SPPS, the Z-group offers an orthogonal protection strategy that can be advantageous in specific synthetic schemes. The removal of the Z-group is typically achieved through catalytic transfer hydrogenation, a mild condition that is compatible with many side-chain protecting groups.[2][3]

D-aspartic acid itself is an endogenous amino acid found in neuroendocrine tissues and is known to play a role in hormone regulation, including the stimulation of testosterone (B1683101) and luteinizing hormone (LH) release.[4][5] Peptides containing D-aspartic acid are therefore of significant interest for therapeutic applications in endocrinology and beyond.

Data Presentation

Table 1: Reagents and Solvents for SPPS of this compound Containing Peptides

| Reagent/Solvent | Grade | Supplier | Purpose |

| Z-D-Asp(OtBu)-OH | Peptide Synthesis Grade | Various | D-aspartic acid building block |

| Rink Amide Resin | 100-200 mesh | Various | Solid support for C-terminal amide peptides |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Primary solvent for washing and reactions |

| Dichloromethane (DCM) | ACS Grade | Various | Solvent for resin swelling and washing |

| Piperidine (B6355638) | Reagent Grade | Various | Fmoc-deprotection agent |

| HCTU | >99% | Various | Coupling reagent |

| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various | Base for coupling reaction |

| Palladium on Carbon (Pd/C) | 10 wt. % | Various | Catalyst for Z-group deprotection |

| Ammonium (B1175870) Formate (B1220265) | >98% | Various | Hydrogen donor for catalytic transfer hydrogenation |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | Cleavage from resin and side-chain deprotection |

| Triisopropylsilane (TIS) | >98% | Various | Scavenger for cleavage |

| Diethyl Ether | ACS Grade | Various | Peptide precipitation |

Table 2: Representative Coupling Efficiency for Amino Acids in SPPS

While specific data for this compound is limited, the following table provides a general overview of expected coupling efficiencies for different amino acid types in SPPS. Difficult couplings, such as those involving sterically hindered amino acids, may require double coupling or the use of stronger coupling agents. The coupling of this compound is generally expected to be efficient, but monitoring is recommended.

| Amino Acid Type | Coupling Method | Typical Coupling Efficiency (%) | Notes |

| Standard L-Amino Acids | HCTU/DIEA | >99% | Standard conditions are usually sufficient. |

| Sterically Hindered (e.g., Val, Ile) | HCTU/DIEA | 98-99% | Double coupling may be necessary.[6] |

| Z-D-Asp(OtBu)-OH | HCTU/DIEA | >98% (estimated) | Coupling time may be extended to ensure completion. |

| Arginine | HCTU/DIEA | 97-99% | Prone to side reactions; double coupling is common.[6] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol assumes a standard Fmoc-based SPPS for the peptide chain assembly, with the incorporation of Z-D-Asp(OtBu)-OH at the desired position. The side chain of aspartic acid is protected with a tert-butyl (OtBu) group, which is cleaved by TFA at the end of the synthesis.

1. Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.[7]

2. Fmoc Deprotection (for preceding residue):

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.[7]

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Z-D-Asp(OtBu)-OH:

-

In a separate vial, dissolve Z-D-Asp(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours. Monitoring the coupling reaction with a qualitative test like the Kaiser test is recommended.[8] If the test is positive (indicating incomplete coupling), a second coupling can be performed.[6]

-

Wash the resin thoroughly with DMF (5-7 times).

4. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF.

5. Nα-Z Group Deprotection (Catalytic Transfer Hydrogenation):

-

Wash the resin with DMF and then with methanol.

-

Prepare a solution of ammonium formate (4-5 eq.) in methanol.

-

Add the ammonium formate solution to the resin, followed by Pd/C catalyst (0.2-0.5 eq. by weight relative to the resin).

-

Agitate the suspension at room temperature for 2-4 hours. The reaction can be monitored by HPLC analysis of a small cleaved sample.

-

Filter the resin to remove the catalyst and wash thoroughly with methanol, DMF, and DCM.

6. Continuation of Peptide Synthesis:

-

Proceed with the coupling of the next Fmoc-protected amino acid as described in steps 2 and 3 of a standard Fmoc-SPPS protocol.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

1. Resin Preparation:

-

After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the peptide pellet under vacuum.

5. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: Workflow for Solid-Phase Peptide Synthesis Incorporating this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. D-Aspartic Acid Supplement [biosyn.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for Solution-Phase Peptide Synthesis with Z-D-Asp-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS), a classical yet potent methodology, offers distinct advantages for the synthesis of short peptides, peptide fragments for convergent strategies, and peptides incorporating unnatural amino acids. This technique is particularly advantageous for large-scale synthesis where the purification of intermediates is desirable. The use of N-benzyloxycarbonyl (Z or Cbz) protected amino acids, such as Z-D-Asp-OH, is a cornerstone of this approach. The Z-group provides robust protection of the α-amino group under various coupling conditions and is readily removed by catalytic hydrogenation.[1]

These application notes provide a detailed protocol for the solution-phase synthesis of a model dipeptide using this compound, outlining the coupling and deprotection steps. Furthermore, potential side reactions, purification strategies, and expected quantitative outcomes are discussed to guide researchers in employing this methodology.

Data Presentation

The following tables summarize the materials required and the expected quantitative data for the synthesis of a model dipeptide, Z-D-Asp-Gly-OMe. The yields and purity are representative of typical outcomes for solution-phase peptide synthesis.[2][3]

Table 1: Materials and Reagents for Dipeptide Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |

| This compound | C₁₂H₁₃NO₆ | 267.23 | N-protected D-amino acid |

| Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl) | C₃H₈ClNO₂ | 125.55 | C-terminal amino acid ester |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |

| 1-Hydroxybenzotriazole (B26582) (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |

| Triethylamine (B128534) (TEA) or N-Methylmorpholine (NMM) | C₆H₁₅N or C₅H₁₁NO | 101.19 or 101.15 | Base for neutralization and coupling |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for extraction |